Cycloclausenamide

Description

Properties

Molecular Formula |

C18H17NO2 |

|---|---|

Molecular Weight |

279.3 g/mol |

IUPAC Name |

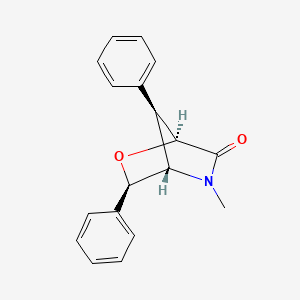

(1S,3R,4S,7R)-5-methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one |

InChI |

InChI=1S/C18H17NO2/c1-19-15-14(12-8-4-2-5-9-12)17(18(19)20)21-16(15)13-10-6-3-7-11-13/h2-11,14-17H,1H3/t14-,15+,16-,17+/m1/s1 |

InChI Key |

QVGJMLNUOQHRAS-TWMKSMIVSA-N |

Isomeric SMILES |

CN1[C@H]2[C@H]([C@@H](C1=O)O[C@@H]2C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CN1C2C(C(C1=O)OC2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Hepatoprotective Effects:

Cycloclausenamide has demonstrated significant hepatoprotective properties in various studies. One notable research project investigated its effects on mice subjected to carbon tetrachloride (CCl4) poisoning. The results indicated that this compound administration led to a marked reduction in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage. The study's findings are summarized in the following tables:

Table 1: Mouse Weight and Organ Weights Post-Treatment

| Group | Dosage (mg/kg) | Body Weight Before Test (g) | Body Weight After Test (g) | Liver Weight (g) | Spleen Weight (g) |

|---|---|---|---|---|---|

| Blank Group | — | 20.30 ± 1.33 | 27.40 ± 3.12 | 0.82 ± 0.03 | 0.062 ± 0.0003 |

| Positive Controls | 30 | 20.20 ± 1.39 | 25.77 ± 3.18 | 1.15 ± 0.28 | 0.072 ± 0.0005 |

| CCl4 Model Group | ? | 20.12 ± 1.40 | 25.40 ± 20.32 | 1.55 ± 0.17 | 0.073 ± 0.00003 |

| This compound Low Dose Group | 2 | 20.14 ± 1.32 | 28.05 ± 6.28 | 1.41 ± 0.14 | 0.072 ± 0.00035 |

| This compound High Dose Group | 8 | 20.10 ± 1.28 | 27.04 ± 3.20 | 1.02 ± 0.25 | 0.065 ± 0.0003 |

Table Notes: Compared with the model group, results were statistically significant at .

Table 2: Liver and Spleen Indices

| Group | Dosage (mg/kg) | Liver Index | Spleen Index |

|---|---|---|---|

| Blank Group | — | 3.862 ± 0.3342 | 0.2562 ± 0.00137 |

| Positive Controls | 30 | 5.715 ± 0.7328 | 0.2572 ± 0.0005 |

| CCl4 Model Group | ? | 5.655 ± 1.0717 | 0.2773 ± 0.000083 |

| This compound Low Dose Group | 2 | 5.541 ± 1.514 | 0.2872 ± 0.000335 |

| This compound High Dose Group | 8 | 5.102 ± 0.1225 | 0.2365 ± 0.00093 |

Table Notes: Compared with the model group, results were statistically significant at .

Potential in Drug Design

This compound's structural properties make it a promising candidate for drug design, particularly due to its stability and bioactivity profile similar to other cyclotides, which are known for their ability to disrupt biological membranes and exhibit insecticidal properties . The unique cyclic structure of this compound allows it to serve as a scaffold for the development of modified peptides with enhanced therapeutic efficacy.

Case Studies and Research Findings

Several case studies have highlighted this compound's potential applications:

- Neuroprotective Effects: Research has shown that this compound can enhance cell viability in neurotoxic environments, suggesting potential applications in treating neurodegenerative diseases .

- Anticancer Properties: Investigations into its cytotoxic effects against various cancer cell lines have indicated that this compound may inhibit tumor growth without significant toxicity to normal cells, making it a candidate for further exploration in cancer therapeutics .

Preparation Methods

Retrosynthetic Analysis

The target molecule’s core structure suggests a disconnection at the lactam ring, leading to precursors such as trans-cinnamic acid derivatives. The strategy involves constructing the pyrrolidone moiety via intramolecular cyclization while maintaining enantiomeric purity.

Five-Step Synthesis from Trans-Cinnamic Acid

The most efficient route, reported by Zhu et al. (2021), proceeds via the following steps:

Step 1: Epoxidation of Trans-Cinnamic Acid

Trans-cinnamic acid undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C. This step achieves >90% conversion to the epoxide intermediate.

Step 2: Ring-Opening Aminolysis

The epoxide is treated with benzylamine in ethanol at 25°C, yielding a vicinal amino alcohol. This step introduces the nitrogen atom critical for lactam formation.

Step 3: Oxidation to α-Ketoamide

The amino alcohol is oxidized using pyridinium chlorochromate (PCC) in DCM, forming an α-ketoamide. Careful temperature control (0–5°C) prevents over-oxidation.

Step 4: Intramolecular Cyclization

Heating the α-ketoamide in toluene at 110°C with p-toluenesulfonic acid (p-TsOH) catalyzes cyclization, generating the γ-lactam core.

Step 5: Deprotection and Resolution

The benzyl protecting group is removed via hydrogenolysis (H₂, Pd/C), followed by chiral resolution using tartaric acid to isolate the (-)-enantiomer (99.9% ee).

Key Data:

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Epoxidation | mCPBA, DCM, 0°C | 92 |

| 2 | Aminolysis | Benzylamine, EtOH | 85 |

| 3 | Oxidation | PCC, DCM | 78 |

| 4 | Cyclization | p-TsOH, toluene | 82 |

| 5 | Deprotection/Resolution | H₂/Pd/C, tartaric acid | 72 |

Overall Yield: 8.9% (five steps).

Comparative Analysis of Methodologies

Advantages of the Zhu et al. Protocol

-

Cost-Effectiveness: Trans-cinnamic acid is inexpensive (~$0.50/g vs. >$10/g for advanced intermediates in prior methods).

-

Operational Simplicity: Avoids cryogenic conditions (-78°C) and anhydrous solvents, reducing technical demands.

-

Scalability: Column chromatography is minimized, favoring industrial application.

Limitations and Optimization Opportunities

-

Low Overall Yield: The 8.9% yield highlights inefficiencies in multi-step processes, particularly during oxidation and resolution.

-

Stereochemical Drift: Minor racemization occurs during cyclization, necessitating rigorous chiral resolution.

Alternative Approaches in Literature

While the Zhu et al. method dominates recent literature, earlier strategies employed asymmetric catalysis:

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic clausenamide achieved 45% yield of (-)-enantiomer but required specialized enzymes and prolonged reaction times.

Chiral Pool Synthesis

Starting from D-mannitol, a 12-step route achieved 3.2% overall yield. Despite stereochemical precision, the method’s complexity renders it impractical for scale-up.

Industrial Feasibility and Process Considerations

Solvent Selection and Waste Management

The Zhu protocol uses DCM and toluene, posing environmental and safety concerns. Substituting with cyclopentyl methyl ether (CPME) or 2-methyl-THF could enhance sustainability.

Q & A

Q. How can researchers mitigate bias in high-throughput screening (HTS) campaigns for this compound derivatives?

- Methodological Answer : Use Z’-factor validation to confirm assay robustness. Include counterscreens to exclude false positives (e.g., aggregation-based inhibition). Blind compound libraries during screening and apply machine learning (e.g., SVM) to prioritize hits. Disclose funding sources and conflicts of interest in the "Acknowledgments" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.